Amaaod
Description
"Amaaod" (hypothetical compound name, assumed to correlate with Amiodarone Hydrochloride based on phonetic similarity and pharmacological context) is a benzofuran-derived antiarrhythmic agent primarily used to treat ventricular and supraventricular arrhythmias. Its chemical structure includes an iodine-substituted benzofuran core, a diethylaminoethoxy side chain, and a methoxy group, contributing to its lipophilicity and long half-life (up to 100 days) .
Properties
CAS No. |
116273-54-2 |
|---|---|
Molecular Formula |
C35H35N7O |
Molecular Weight |
569.7 g/mol |
IUPAC Name |
N-acridin-9-yl-N'-(6-azido-2-methoxyacridin-9-yl)octane-1,8-diamine |
InChI |
InChI=1S/C35H35N7O/c1-43-25-17-19-32-29(23-25)35(28-18-16-24(41-42-36)22-33(28)40-32)38-21-11-5-3-2-4-10-20-37-34-26-12-6-8-14-30(26)39-31-15-9-7-13-27(31)34/h6-9,12-19,22-23H,2-5,10-11,20-21H2,1H3,(H,37,39)(H,38,40) |
InChI Key |
RVMSVFZQNRNRLO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)N=[N+]=[N-])N=C2C=C1)NCCCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)N=[N+]=[N-])N=C2C=C1)NCCCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Other CAS No. |
116273-54-2 |
Synonyms |
AMAAOD N-(3-azido-7-methoxy-9-acridinyl)-N'-(9-acridinyl)octane-1,8-diamine N-(6-azido-2-methoxy-9-acridinyl)-N'-(9-acridinyl)octane-1,8-diamine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-Azido-2-methoxy-9-acridinyl)-N’-(9-acridinyl)octane-1,8-diamine” typically involves multiple steps:
Formation of the acridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the azido group: This step often involves the substitution of a halogenated precursor with sodium azide under mild conditions.
Linking the diamine chain: This involves coupling reactions, often using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction of the azido group can yield amines.
Substitution: The methoxy group can be substituted under certain conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using appropriate nucleophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted acridine derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: Used as a precursor for synthesizing other biologically active compounds.
Biology
DNA intercalation: Acridine derivatives are known to intercalate into DNA, affecting its function and structure.
Medicine
Anticancer agents: Potential use in developing new anticancer drugs due to its ability to interact with DNA.
Antimicrobial agents: Possible applications in developing new antibiotics.
Industry
Dye manufacturing: Acridine derivatives are used in the production of dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through interaction with DNA. The azido group can participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules. The methoxy group may enhance the compound’s solubility and bioavailability. The diamine chain allows for flexible binding to molecular targets.
Comparison with Similar Compounds
Research Findings and Clinical Implications
- Efficacy : this compound demonstrates superior efficacy in refractory ventricular tachycardia compared to Dronedarone (mortality risk reduction: 29% vs. 15%) but requires rigorous thyroid/pulmonary monitoring .
- Safety : Dronedarone’s iodine-free structure reduces thyroid dysfunction risk but increases liver toxicity reports (2.4% vs. 0.3% for this compound) .
- Guidelines : this compound remains a second-line therapy due to toxicity, while Dofetilide is preferred for atrial fibrillation with structural heart disease .
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